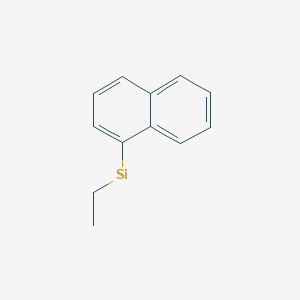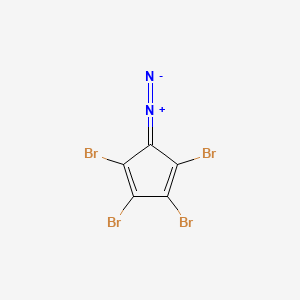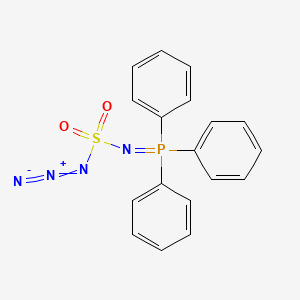
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide is a unique organophosphorus compound characterized by its distinctive structure, which includes a triphenylphosphoranylidene group bonded to a sulfamyl azide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide typically involves the reaction of triphenylphosphine with sulfamyl chloride in the presence of an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or triphenylphosphine are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, amines, and substituted phosphoranylidene derivatives .
Wissenschaftliche Forschungsanwendungen
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide involves its ability to participate in various chemical reactions due to the presence of the reactive azide group and the triphenylphosphoranylidene moiety. The azide group can undergo nucleophilic substitution, while the phosphoranylidene group can participate in Wittig-type reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound shares the triphenylphosphoranylidene group but differs in the attached moiety, leading to different reactivity and applications.
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with a triphenylphosphoranylidene group, used primarily in Wittig reactions.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound features two triphenylphosphoranylidene groups and is used as a reactive fluoride source.
Eigenschaften
CAS-Nummer |
41309-16-4 |
|---|---|
Molekularformel |
C18H15N4O2PS |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
azidosulfonylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H15N4O2PS/c19-20-21-26(23,24)22-25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
WQIIXSDFJPHJTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NS(=O)(=O)N=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
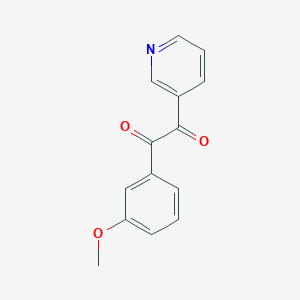


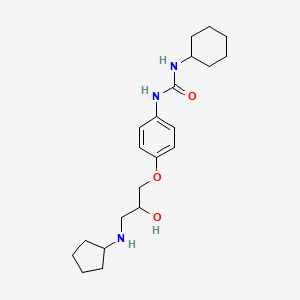

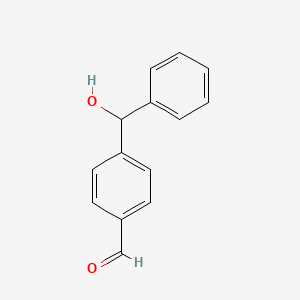
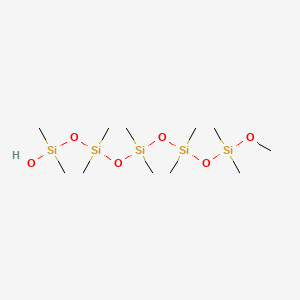
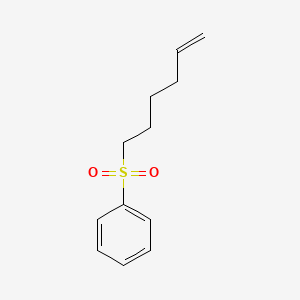
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
